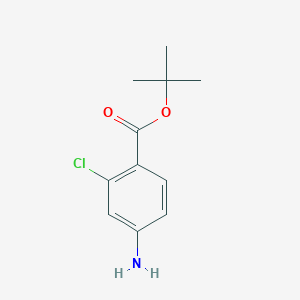

Tert-butyl 4-amino-2-chlorobenzoate

Description

Overview of Benzoate (B1203000) Ester Derivatives in Organic Synthesis

Benzoate ester derivatives are a cornerstone of organic synthesis, widely employed as intermediates, protecting groups, and precursors to a multitude of organic compounds. organic-chemistry.orggoogle.com Their synthesis is often achieved through the esterification of benzoic acid or its derivatives with various alcohols. mdpi.com This reaction, typically catalyzed by an acid, is a fundamental transformation in organic chemistry. mdpi.commsu.edu The resulting esters can undergo a variety of reactions, including saponification to regenerate the carboxylic acid, and nucleophilic acyl substitution, making them valuable tools for chemists. msu.edu The specific properties and reactivity of a benzoate ester are heavily influenced by the substituents on the aromatic ring, opening up a vast chemical space for the design and synthesis of new molecules with desired functionalities. google.comontosight.ai

Significance of Amino and Chloro Substituents in Aromatic Systems

The presence of both an amino (-NH2) and a chloro (-Cl) group on an aromatic ring, as seen in tert-butyl 4-amino-2-chlorobenzoate, imparts a unique reactivity profile to the molecule. The amino group is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. libretexts.org This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring, increasing its electron density and making it more susceptible to attack by electrophiles. libretexts.orgmasterorganicchemistry.com

Conversely, the chlorine atom is a deactivating group, meaning it slows down the rate of electrophilic aromatic substitution compared to unsubstituted benzene. libretexts.org This deactivation is a result of the inductive effect, where the electronegative chlorine atom withdraws electron density from the ring. libretexts.org However, like the amino group, the chlorine atom is also an ortho-, para-director because of the resonance effect, where its lone pairs can be donated to the ring. libretexts.org The interplay between the activating amino group and the deactivating but ortho-, para-directing chloro group can be strategically exploited in multi-step syntheses to control the regioselectivity of subsequent reactions.

Position of this compound within Chemical Building Blocks

This compound is classified as an organic building block, specifically a substituted benzene derivative. bldpharm.com It serves as a key intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors. The tert-butyl ester group provides steric hindrance, which can enhance the stability of the molecule towards hydrolysis.

The synthetic utility of this compound lies in the reactivity of its functional groups. The amino group can be acylated, alkylated, or transformed into a diazonium salt, which is a versatile intermediate for introducing a wide range of other functionalities. researchgate.netncert.nic.in The chlorine atom can be displaced through nucleophilic aromatic substitution reactions, although this typically requires harsh conditions or the presence of strong electron-withdrawing groups. The ester can be hydrolyzed to the corresponding carboxylic acid, 4-amino-2-chlorobenzoic acid. sigmaaldrich.comchemicalbook.com This trifunctional nature makes this compound a valuable starting material for constructing diverse molecular architectures.

Research Landscape and Potential Areas of Investigation for this compound

Current research involving this compound and related compounds is focused on their application as intermediates in the synthesis of biologically active molecules and functional materials. For instance, derivatives of aminobenzoic acids are being explored for their potential in developing new pharmaceuticals and agrochemicals. ontosight.aimdpi.com

Properties

IUPAC Name |

tert-butyl 4-amino-2-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c1-11(2,3)15-10(14)8-5-4-7(13)6-9(8)12/h4-6H,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLOXEUOQRNPJJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90700582 | |

| Record name | tert-Butyl 4-amino-2-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90700582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75294-49-4 | |

| Record name | tert-Butyl 4-amino-2-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90700582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-amino-2-chlorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Studies of Tert Butyl 4 Amino 2 Chlorobenzoate

Reactions Involving the Ester Moiety

The tert-butyl ester group is known for its unique reactivity, primarily its susceptibility to cleavage under acidic conditions and its relative stability to base-catalyzed hydrolysis compared to other alkyl esters. This section focuses on its transformation into amides.

Aminolysis Reactions of Tert-butyl Esters

Aminolysis is the reaction of an ester with an amine to form an amide and an alcohol. The direct aminolysis of esters is a common method for amide bond formation. chemistrysteps.comdalalinstitute.com The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the ester. chemistrysteps.com

Generally, the reactivity of esters towards aminolysis is influenced by the steric hindrance around the carbonyl group and the nature of the alkoxy leaving group. chemistrysteps.com Tert-butyl esters, like tert-butyl 4-amino-2-chlorobenzoate, are sterically hindered, which can slow down the rate of direct aminolysis. Moreover, the tert-butoxide ion is a poor leaving group, making the reaction less favorable under neutral conditions. chemistrysteps.comdalalinstitute.com

To facilitate the aminolysis of less reactive esters such as tert-butyl esters, elevated temperatures or the use of catalysts are often necessary. chemistrysteps.comdalalinstitute.com Metal alkoxide-activator complexes, such as those involving group (IV) metals like zirconium, have been shown to catalyze the exchange of esters with amines under milder conditions. acs.org

Transamidation and Amide Formation

Transamidation refers to the conversion of one amide to another by reaction with an amine. While this compound is an ester, related N-activated amides are highly reactive in transamidation reactions. researchgate.net More direct methods for converting tert-butyl esters to amides involve in situ generation of more reactive intermediates.

One effective strategy is the one-pot conversion of tert-butyl esters to amides via an acid chloride intermediate. researchgate.netorganic-chemistry.org This can be achieved using a chlorinating agent like α,α-dichlorodiphenylmethane with a tin(II) chloride catalyst or phosphorus trichloride (B1173362) (PCl₃). researchgate.netorganic-chemistry.orgresearchgate.net The resulting acid chloride is highly reactive and readily undergoes nucleophilic attack by a wide range of amines to yield the corresponding amides in high yields under mild conditions. researchgate.netorganic-chemistry.org

Table 1: Selected Conditions for Amide Formation from Tert-butyl Esters

| Reagent/Catalyst System | Reaction Type | Conditions | Reference |

|---|---|---|---|

| SnCl₂ / α,α-dichlorodiphenylmethane | In situ acid chloride formation | Mild conditions | researchgate.netorganic-chemistry.org |

| PCl₃ | In situ acid chloride formation | 80 °C, CH₃CN | researchgate.net |

| Co@NC magnetic nanoparticles | Direct amidation | Solvent-free | rsc.org |

| Zr(Ot-Bu)₄ / HOAt | Catalytic ester-amide exchange | No azeotropic reflux | acs.org |

Reactions of the Aromatic Amino Group

The amino group on the aromatic ring is a versatile handle for a variety of chemical transformations, including acylation, derivatization, and participation in cyclization reactions to form heterocyclic systems.

Acylation Reactions (e.g., Boc Protection using Di-tert-butyl Dicarbonate)

The amino group of this compound can be readily acylated. A common and important acylation is the protection of the amine with a tert-butoxycarbonyl (Boc) group. This is typically achieved using di-tert-butyl dicarbonate (B1257347) (Boc₂O), also known as Boc anhydride. wikipedia.orgchemicalbook.com This reaction converts the amine into a carbamate (B1207046), which protects it from reacting under conditions where the free amine would be reactive. wikipedia.org

The Boc protection is generally carried out in the presence of a base, such as sodium bicarbonate or 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.org The reaction is usually efficient, proceeding in high yield under mild conditions. fishersci.co.uknih.gov The Boc group is stable to most bases and nucleophiles but can be easily removed under moderately acidic conditions, such as with trifluoroacetic acid (TFA), making it an excellent protecting group in multi-step synthesis. wikipedia.orgnih.gov

Table 2: Conditions for Boc Protection of Amines

| Reagent | Base/Catalyst | Solvent | Conditions | Reference |

|---|---|---|---|---|

| Di-tert-butyl dicarbonate | Sodium Bicarbonate | Aqueous | Room Temperature | wikipedia.org |

| Di-tert-butyl dicarbonate | DMAP | Acetonitrile (B52724) | Room Temperature | wikipedia.org |

| Di-tert-butyl dicarbonate | None (Catalyst-free) | Water-acetone | Room Temperature | nih.gov |

| Di-tert-butyl dicarbonate | Iodine (catalytic) | Solvent-free | Room Temperature | organic-chemistry.org |

Derivatization to Amides and Urea (B33335) Analogues

Beyond protection, the amino group can be derivatized to form a wide range of amides and urea analogues. Amide formation can be achieved by reacting the amino group with acyl chlorides or carboxylic acids activated with coupling agents.

The synthesis of urea derivatives is another important transformation. This can be accomplished by reacting the amine with an isocyanate. rsc.org Alternatively, phosgene (B1210022) or its safer equivalents like N,N'-carbonyldiimidazole (CDI) can be used to generate an isocyanate in situ, which then reacts with another amine. nih.gov A straightforward method for producing N-substituted ureas involves the reaction of primary amines with potassium isocyanate in water, often facilitated by an acid. rsc.org Another approach involves the Hofmann rearrangement of a primary amide, induced by a reagent like phenyliodine diacetate (PIDA), to generate an isocyanate that can be trapped by an amine or ammonia (B1221849) source. thieme-connect.com

Cyclization Reactions for Heterocyclic Scaffolds (Inspired by 2-Aminobenzamides)

The ortho-relationship between the amino group and the ester (which can be converted to an amide) in this compound makes it a potential precursor for various heterocyclic scaffolds. After conversion of the ester to a primary amide (forming a 2-aminobenzamide (B116534) derivative), this structure becomes a key intermediate for the synthesis of quinazolinones. frontiersin.orgorganic-chemistry.orgthieme-connect.comorganic-chemistry.org

The synthesis of 4(3H)-quinazolinones can be achieved through the cyclocondensation of 2-aminobenzamides with aldehydes. organic-chemistry.orgthieme-connect.com This reaction is often catalyzed by an acid, such as p-toluenesulfonic acid, and may require an oxidant like phenyliodine diacetate (PIDA) or simply air to achieve the final dehydrogenation step. organic-chemistry.orgthieme-connect.comgoogle.com Various catalysts and conditions have been developed to promote this cyclization, including metal-free approaches and domino reactions, highlighting the versatility of the 2-aminobenzamide scaffold in constructing complex heterocyclic systems. frontiersin.orgorganic-chemistry.orggoogle.com The addition of radicals to related acrylamides can also trigger cyclization cascades to form highly functionalized heterocyclic structures. nih.govresearchgate.net

Reactivity of the Chloro Substituent in Aromatic Nucleophilic Substitution

The chloro substituent on the aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). The feasibility and regioselectivity of such reactions are governed by the electronic nature of the substituents on the benzene (B151609) ring. The amino group at position 4 is a strong electron-donating group, which generally deactivates the ring towards nucleophilic attack. Conversely, the tert-butyl carboxylate group at position 1 is electron-withdrawing, activating the ring for such reactions.

The position of the chloro group ortho to the activating carboxylate group and meta to the deactivating amino group makes it moderately reactive towards nucleophiles. In a related system, the synthesis of 4-aminoquinazolines from 2,4-dichloroquinazolines, the chlorine at the 4-position is preferentially substituted over the one at the 2-position due to the electronic influence of the ring nitrogen atoms. mdpi.com While not a direct analogue, this highlights the principle of regioselective SNAr based on the electronic environment.

For this compound, the reactivity of the chloro group can be exploited in reactions with various nucleophiles, such as amines, alkoxides, and thiolates, to generate a diverse range of derivatives. The reaction conditions, including the choice of solvent, temperature, and the presence of a base, would be critical in achieving successful substitution.

Table 1: Predicted Reactivity in Aromatic Nucleophilic Substitution

| Nucleophile | Expected Product | Potential Reaction Conditions |

| Primary/Secondary Amine | 4-Amino-2-(alkylamino)benzoate derivative | High temperature, polar aprotic solvent (e.g., DMF, DMSO) |

| Alkoxide | 4-Amino-2-alkoxybenzoate derivative | Anhydrous alcohol, strong base (e.g., NaH) |

| Thiolate | 4-Amino-2-(alkylthio)benzoate derivative | Polar solvent, base |

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. The presence of both an amino group and a reactive chloro substituent makes this compound a potentially valuable building block for MCRs.

One of the most well-known MCRs is the Biginelli reaction, which typically involves an aldehyde, a β-ketoester, and a urea or thiourea (B124793) to form dihydropyrimidinones. nih.gov While not a direct participant in the classical Biginelli reaction, the amino group of this compound could potentially be utilized in similar MCRs. For instance, it could act as the amine component in a Ugi four-component reaction, which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino carboxamides. youtube.com

Furthermore, the chloro group could undergo a subsequent or tandem reaction after an initial MCR involving the amino group. This dual functionality opens up possibilities for the synthesis of diverse heterocyclic scaffolds.

Table 2: Potential Multi-Component Reactions

| MCR Type | Potential Reactants | Potential Product Scaffold |

| Ugi Reaction | Aldehyde, Isocyanide, Carboxylic Acid, this compound | Substituted α-acylamino carboxamide |

| Passerini-type Reaction | Isocyanide, Carboxylic Acid (if the ester is hydrolyzed in situ), this compound | α-Acyloxy carboxamide derivative |

| Tandem MCR-SNAr | Components for an initial MCR at the amino group, followed by a nucleophile for SNAr | Complex, fused heterocyclic systems |

Mechanistic Investigations of Key Transformations

Acid Chloride Intermediate Formation in Ester Transformations

The tert-butyl ester group of this compound can be transformed into other carboxylic acid derivatives. A common transformation is the conversion to an acid chloride, which is a highly reactive intermediate for the synthesis of amides, esters, and other acyl compounds.

The formation of the acid chloride typically involves treatment of the parent carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). Therefore, the tert-butyl ester would first need to be hydrolyzed to the corresponding carboxylic acid, 4-amino-2-chlorobenzoic acid. sigmaaldrich.comnih.govtcichemicals.com This hydrolysis is usually achieved under acidic conditions.

Once the carboxylic acid is obtained, the mechanism of acid chloride formation with thionyl chloride proceeds through the following steps:

The carboxylic acid attacks the sulfur atom of thionyl chloride, with subsequent loss of a chloride ion.

The resulting intermediate is a good leaving group.

The chloride ion then acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of the acid chloride, sulfur dioxide, and hydrochloric acid.

Role of Catalysts and Additives

Catalysts and additives play a crucial role in influencing the rate and outcome of reactions involving this compound.

In SNAr reactions, the use of a base is often necessary to neutralize the HCl generated. The choice of base can influence the reaction rate and selectivity. For less reactive nucleophiles, a phase-transfer catalyst might be employed to facilitate the reaction between the organic-soluble substrate and the water-soluble nucleophile.

In the context of MCRs, various catalysts have been shown to be effective. These can range from Brønsted acids and Lewis acids to organocatalysts and even metal-based catalysts. nih.gov The catalyst's role is often to activate one of the components, for example, by protonating a carbonyl group to make it more electrophilic.

For the conversion of the carboxylic acid to the acid chloride, a catalytic amount of a polar aprotic solvent like N,N-dimethylformamide (DMF) is often added when using thionyl chloride. The DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate with thionyl chloride, which is a more potent acylating agent.

Advanced Characterization Methodologies for Tert Butyl 4 Amino 2 Chlorobenzoate and Its Derivatives

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for probing the molecular structure of tert-butyl 4-amino-2-chlorobenzoate. These techniques provide detailed information about the compound's functional groups, connectivity of atoms, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For this compound, ¹H and ¹³C NMR are used to identify the distinct chemical environments of the hydrogen and carbon atoms.

¹H NMR: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the amino group protons, and the protons of the tert-butyl group.

Aromatic Protons: The protons on the benzene (B151609) ring typically appear as a set of multiplets in the aromatic region (approximately 6.5-8.0 ppm). The substitution pattern—with chloro and amino groups at positions 2 and 4, respectively—influences the chemical shifts and coupling patterns of the remaining protons at positions 3, 5, and 6.

Amino Group (NH₂): The protons of the primary amine often appear as a broad singlet. Its chemical shift can vary depending on the solvent and concentration.

Tert-butyl Group: A sharp, strong singlet is observed in the upfield region (typically around 1.5 ppm), integrating to nine protons, which is a definitive indicator of the tert-butyl ester moiety.

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.

Carbonyl Carbon: The ester carbonyl carbon (C=O) signal is expected in the downfield region, typically around 165-170 ppm.

Aromatic Carbons: The six carbons of the benzene ring will give rise to distinct signals, with their chemical shifts influenced by the attached substituents (amino, chloro, and carboxylate groups). The carbon attached to the chlorine atom (C2) and the carbon attached to the amino group (C4) will show characteristic shifts.

Tert-butyl Carbons: The spectrum will show two signals for the tert-butyl group: one for the quaternary carbon attached to the oxygen (around 80-82 ppm) and another for the three equivalent methyl carbons (around 28 ppm). rsc.org

For comparison, the related compound Ethyl 4-aminobenzoate (B8803810) shows ¹H NMR signals at δ 1.35 (t, 3H), 4.16 (s, br, 2H), 4.31 (q, 2H), 6.62 (dd, 2H), and 7.84 (dd, 2H). Its ¹³C NMR spectrum exhibits peaks at δ 14.4, 60.3, 113.7, 119.7, 131.5, 151.0, and 166.8. rsc.org

Table 1: Expected NMR Data for this compound

| Nucleus | Type of Atom | Expected Chemical Shift (ppm) |

|---|---|---|

| ¹H | Aromatic (C3-H, C5-H, C6-H) | ~6.5 - 7.8 |

| ¹H | Amino (-NH₂) | Variable, broad singlet |

| ¹H | Tert-butyl (-C(CH₃)₃) | ~1.5 (s, 9H) |

| ¹³C | Carbonyl (-C=O) | ~165 - 170 |

| ¹³C | Aromatic (C1-C6) | ~110 - 150 |

| ¹³C | Tert-butyl (quaternary C) | ~80 - 82 |

| ¹³C | Tert-butyl (methyl C) | ~28 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, IR spectroscopy confirms the presence of the ester, amine, and chloro-aromatic moieties.

Key characteristic absorption bands include:

N-H Stretching: The amino group (N-H) typically shows two distinct stretching bands for symmetric and asymmetric vibrations in the region of 3300-3500 cm⁻¹. For the parent 4-Amino-2-chlorobenzoic acid , these stretches were observed experimentally at 3338 cm⁻¹ and 3210 cm⁻¹. researchgate.net

C=O Stretching: A strong absorption band corresponding to the ester carbonyl (C=O) stretch is expected around 1700-1720 cm⁻¹. The carbonyl stretch for 4-Amino-2-chlorobenzoic acid was experimentally recorded at 1670 cm⁻¹. icm.edu.pl

C-O Stretching: The C-O stretch of the ester group is typically found in the 1150-1250 cm⁻¹ region.

C-Cl Stretching: The C-Cl stretching vibration for an aromatic chloride appears in the fingerprint region, generally between 700-800 cm⁻¹. icm.edu.pl

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (-NH₂) | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| Ester (-C=O) | Stretch | 1700 - 1720 |

| Ester (-C-O) | Stretch | 1150 - 1250 |

| Aromatic C-Cl | Stretch | 700 - 800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the UV range. The spectrum is expected to show absorptions arising from π → π* transitions of the benzene ring and n → π* transitions associated with the carbonyl group and the lone pairs on the nitrogen and chlorine atoms.

A detailed study on the parent compound, 4-Amino-2-chlorobenzoic acid , identified its electronic properties through both experimental and theoretical approaches. researchgate.neticm.edu.pl The analysis revealed the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the electronic transitions. Similar transitions are expected for the tert-butyl ester derivative, although the exact wavelengths of maximum absorbance (λ_max) may be slightly shifted due to the electronic effects of the ester group.

Mass Spectrometry (GC-MS, LC-MS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are suitable for the analysis of this compound.

Molecular Ion Peak: The molecular weight of this compound is 227.69 g/mol . cookechem.com In the mass spectrum, a molecular ion peak ([M]⁺) would be expected at m/z ≈ 227. The presence of chlorine would also give rise to a characteristic isotopic pattern, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.

Fragmentation: A common fragmentation pathway for tert-butyl esters is the loss of isobutylene (B52900) (56 Da) via a McLafferty rearrangement, leading to a prominent peak corresponding to the carboxylic acid. Another significant fragmentation would be the loss of the tert-butyl group (57 Da) to form a stable acylium ion.

For related isomers like tert-butyl 2-amino-4-chlorobenzoate , predicted collision cross-section (CCS) values for various adducts have been calculated, which are useful in LC-MS analysis. uni.lu For instance, the predicted m/z for the [M+H]⁺ adduct is 228.07858. uni.lu Derivatization techniques, such as using propyl chloroformate, are often employed in GC-MS and LC-MS to improve the analysis of amino-containing compounds. nih.govscielo.org.za

Table 3: Predicted Mass Spectrometry Adducts for Isomeric Tert-butyl 2-amino-4-chlorobenzoate

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 228.07858 |

| [M+Na]⁺ | 250.06052 |

| [M-H]⁻ | 226.06402 |

| [M+K]⁺ | 266.03446 |

Data from PubChemLite for tert-butyl 2-amino-4-chlorobenzoate. uni.lu

X-ray Diffraction Studies of Crystalline Forms

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For a compound like this compound, single-crystal X-ray diffraction can provide precise bond lengths, bond angles, and information about intermolecular interactions in the solid state.

Single Crystal X-ray Diffraction Data Collection and Analysis

While the specific crystal structure of this compound is not widely reported, analysis of closely related structures provides insight into the expected methodology and results. For example, the crystal structure of 2-Amino-4-chlorobenzoic acid has been determined. researchgate.net

The process involves:

Crystal Growth: Growing single crystals of sufficient quality, often by slow evaporation of a suitable solvent.

Data Collection: Mounting a crystal on a diffractometer (e.g., a Bruker SMART APEX CCD) and irradiating it with monochromatic X-rays (e.g., Mo Kα radiation). nih.gov The diffraction pattern is recorded as the crystal is rotated.

Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined (structure solution) and refined to best fit the experimental data.

For (E)-(2-Chlorobenzylidene)amino 2-amino-4-chlorobenzoate , a derivative of a related acid, the crystal data was determined as follows:

Table 4: Example Crystal Data for a Derivative, (E)-(2-Chlorobenzylidene)amino 2-amino-4-chlorobenzoate

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.4034 (5) |

| b (Å) | 23.8190 (15) |

| c (Å) | 7.6362 (5) |

| β (°) | 96.382 (1) |

| Volume (ų) | 1338.23 (15) |

| Z | 4 |

Data from Acta Crystallographica Section E. nih.gov

The analysis of such a structure would reveal key details, such as intramolecular hydrogen bonds (e.g., between the amino group and the ester oxygen) and intermolecular interactions (e.g., hydrogen bonds or π-π stacking) that dictate the crystal packing. researchgate.netnih.gov

Structural Elucidation and Anisotropic Refinement

A study on 4-amino-2-chlorobenzoic acid revealed that it crystallizes in the monoclinic system. The refinement of the crystal structure data involves modeling the thermal motion of atoms. Anisotropic refinement is a sophisticated model where the thermal displacement of each non-hydrogen atom is described by an ellipsoid, accounting for motion that differs in direction. This is a more accurate representation than the simpler isotropic model, which assumes spherical thermal motion. For a stable anisotropic refinement, a high data-to-parameter ratio is generally required, which is achievable with high-resolution diffraction data mit.edu. The refinement process aims to minimize the difference between observed and calculated structure factors, a measure of which is given by the R-factor.

The refinement of the 4-amino-2-chlorobenzoic acid structure converged to a final R-factor of 0.029, indicating a very good fit between the experimental data and the structural model. The hydrogen atoms, particularly those of the amine and hydroxyl groups, were located in a difference map and refined with specific restraints.

Table 1: Crystallographic Data and Refinement Details for 4-amino-2-chlorobenzoic acid

| Parameter | Value |

| Empirical Formula | C₇H₆ClNO₂ |

| Formula Weight | 171.58 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.9595(2) |

| b (Å) | 22.6656(11) |

| c (Å) | 8.0285(4) |

| β (°) | 104.257(2) |

| Volume (ų) | 698.32(6) |

| Z | 4 |

| R[F² > 2σ(F²)] | 0.029 |

| wR(F²) | 0.077 |

| Goodness-of-fit (S) | 1.07 |

Data sourced from a study on the parent compound, 4-amino-2-chlorobenzoic acid.

Analysis of Intermolecular Interactions in Solid State

The solid-state packing of molecules is governed by a network of intermolecular interactions, which dictate the crystal's stability and physical properties. In the case of 4-amino-2-chlorobenzoic acid, hydrogen bonding plays a dominant role in its supramolecular assembly.

The crystal structure reveals that molecules are linked into dimers by pairs of O—H⋯O hydrogen bonds between the carboxylic acid groups, forming a characteristic R₂²(8) ring motif. These dimers are further interconnected by N—H⋯N and N—H⋯Cl hydrogen bonds, creating a three-dimensional network. The amino group acts as a hydrogen bond donor, while the nitrogen atom and the chloro substituent can act as acceptors.

The presence of a bulky tert-butyl group in this compound would likely alter the crystal packing compared to its parent acid. While direct hydrogen bonding between carboxylic acid groups is no longer possible, the amino group remains a potent hydrogen bond donor. It can form N—H⋯O hydrogen bonds with the carbonyl oxygen of the ester group in neighboring molecules. It is also possible for the amino group to interact with the chloro substituent or the aromatic ring system of an adjacent molecule. A search of crystallographic databases indicates that N–H⋯O hydrogen bonding to the alkoxy oxygen of an ester group, although less common than to the carbonyl oxygen, is a recognized interaction. rsc.org

Table 2: Hydrogen Bond Geometry in 4-amino-2-chlorobenzoic acid

| Donor–H···Acceptor | D–H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |

| O1–H1A···O2ⁱ | 0.82 | 1.82 | 2.635(2) | 172 |

| N1–H1B···N1ⁱⁱ | 0.86 | 2.40 | 3.208(3) | 157 |

| N1–H1C···Cl1ⁱⁱⁱ | 0.86 | 2.76 | 3.513(2) | 147 |

Data sourced from a study on the parent compound, 4-amino-2-chlorobenzoic acid. Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) x, -y+3/2, z-1/2; (iii) -x, y+1/2, -z+3/2.

Chromatographic Techniques for Purity Assessment and Separation (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are indispensable tools for assessing the purity of pharmaceutical intermediates like this compound and for separating it from related impurities or isomers. uj.edu.pl These techniques separate components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.

The choice of stationary and mobile phases is critical for achieving good separation. For compounds like aminobenzoic acid derivatives, reversed-phase HPLC is commonly employed. In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a more polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) (MeCN) or methanol (B129727). nih.gov The retention of the analytes can be finely tuned by adjusting the composition and pH of the mobile phase.

For challenging separations, such as those involving isomers with very similar properties, mixed-mode chromatography can be highly effective. sielc.comhelixchrom.com Columns like Primesep 100 or Coresep 100, which possess both reversed-phase and ion-exchange characteristics, offer unique selectivity that can resolve closely related compounds. sielc.comhelixchrom.com UPLC, by utilizing columns with smaller particle sizes (typically sub-2 µm), provides significantly higher resolution, speed, and sensitivity compared to conventional HPLC. uj.edu.pl

While a specific, detailed HPLC or UPLC method for this compound is not detailed in the surveyed literature, methods for separating isomers of its parent compound, aminobenzoic acid, provide a strong basis for method development.

Table 3: Typical Chromatographic Conditions for the Separation of Aminobenzoic Acid Isomers

| Parameter | Condition 1 | Condition 2 |

| Technique | HPLC | HPLC |

| Column | Primesep 100 (Reversed-phase/Cation-exchange) | Coresep 100 (Reversed-phase/Cation-exchange) |

| Mobile Phase | Acetonitrile (MeCN) and a buffer (e.g., H₃PO₄) | Acetonitrile (MeCN) and an aqueous buffer |

| Detection | UV at 230 nm | UV, MS, CAD, or ELSD |

| Principle | Separation based on hydrophobicity and ionic interactions. | Retention controlled by ACN content, buffer concentration, and pH. |

These are generalized conditions based on methods for related aminobenzoic acids and would require optimization for this compound. sielc.comhelixchrom.com

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements in a compound. The experimentally determined percentages are then compared to the theoretical values calculated from the compound's molecular formula. This comparison serves as a crucial check of a sample's purity and confirms its elemental stoichiometry.

For this compound, with the molecular formula C₁₁H₁₄ClNO₂, the theoretical elemental composition can be precisely calculated. A close agreement between the experimental and theoretical values provides strong evidence that the synthesized compound has the correct atomic composition and is free from significant impurities. While specific experimental findings for this compound are not available in the reviewed literature, the table below presents the expected theoretical values.

Table 4: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Mass Percent (%) |

| Carbon | C | 12.011 | 11 | 132.121 | 58.02 |

| Hydrogen | H | 1.008 | 14 | 14.112 | 6.20 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 15.57 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 6.15 |

| Oxygen | O | 15.999 | 2 | 31.998 | 14.06 |

| Total | 227.691 | 100.00 |

Based on the molecular formula C₁₁H₁₄ClNO₂.

Computational and Theoretical Studies on Tert Butyl 4 Amino 2 Chlorobenzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For a molecule like Tert-butyl 4-amino-2-chlorobenzoate, DFT calculations would provide fundamental insights into its behavior.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals - FMO)

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a key indicator of molecular stability.

For this compound, a hypothetical FMO analysis would likely show the HOMO localized on the electron-rich amino group and the benzene (B151609) ring, while the LUMO might be distributed over the electron-withdrawing carbonyl group and the chlorinated ring. This distribution would suggest sites susceptible to electrophilic and nucleophilic attack, respectively.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Description |

| HOMO | (Not available) | Highest Occupied Molecular Orbital |

| LUMO | (Not available) | Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | (Not available) | Indicator of chemical reactivity and stability |

Note: The data in this table is illustrative and not based on actual experimental or computational results, as none were found in the literature.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It helps to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map of this compound, one would expect to see negative potential (typically colored red or yellow) around the oxygen atoms of the ester group and the nitrogen of the amino group, indicating their potential for electrophilic attack. Positive potential (blue) would likely be found around the hydrogen atoms of the amino group, suggesting sites for nucleophilic interaction.

Non-covalent Interaction (NCI) Analysis

Non-covalent interactions, such as hydrogen bonds and van der Waals forces, are critical for understanding molecular aggregation and interactions with other molecules. An NCI analysis of this compound would reveal the nature and strength of these interactions within the crystal structure or in solution. This would be particularly important for understanding its physical properties and how it interacts with biological targets.

Prediction of Vibrational Spectra

Computational methods can predict the infrared (IR) and Raman spectra of a molecule. These predicted spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific bonds or functional groups. For this compound, a predicted vibrational spectrum would show characteristic peaks for the N-H stretching of the amino group, C=O stretching of the ester, C-Cl stretching, and various vibrations of the aromatic ring.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amino (N-H) | Symmetric & Asymmetric Stretching | (Not available) |

| Carbonyl (C=O) | Stretching | (Not available) |

| C-Cl | Stretching | (Not available) |

| Aromatic C-H | Stretching | (Not available) |

Note: The data in this table is illustrative and not based on actual experimental or computational results.

Conformational Analysis and Stability

The presence of the bulky tert-butyl group and the potential for rotation around the C-O and C-N bonds suggest that this compound can exist in different conformations. A computational conformational analysis would identify the most stable conformers and the energy barriers between them. This information is vital for understanding its three-dimensional structure and how it might fit into the active site of an enzyme or a receptor. The steric hindrance provided by the tert-butyl group is expected to enhance the compound's stability against hydrolysis.

Mechanistic Pathway Elucidation via Computational Modeling

Computational modeling can be employed to study the mechanisms of chemical reactions involving this compound. For instance, it could be used to investigate the mechanism of its synthesis or its role as a precursor in the synthesis of more complex molecules. Such studies would involve calculating the energies of reactants, transition states, and products to determine the most likely reaction pathway. The amino group can participate in hydrogen bonding, and the chlorine atom can engage in halogen bonding, both of which can influence the compound's interaction with other molecules and its reaction mechanisms.

Quantitative Structure-Activity Relationship (QSAR) Model Development (excluding biological activity specifics)

The development of a QSAR model for a class of compounds like substituted aminobenzoates, which includes this compound, involves a systematic process to correlate structural or property descriptors of molecules with their activity. This process is fundamental in computational chemistry for designing novel molecules with desired characteristics.

The initial step in developing a QSAR model is the creation of a dataset of molecules with structural variations and their corresponding measured activities. For a series including this compound, this would involve synthesizing or acquiring a range of analogs with different substituents on the benzene ring and modifications to the ester and amino groups.

Descriptor Calculation:

A variety of molecular descriptors would then be calculated for each compound in the series. These descriptors quantify different aspects of the molecular structure and are categorized as follows:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, the chloro and amino groups on the benzene ring of this compound significantly influence its electronic profile.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular weight, volume, surface area, and specific steric parameters (e.g., Taft steric parameters) are calculated. The bulky tert-butyl group is a key determinant of the steric properties of this compound.

Hydrophobic Descriptors: These quantify the molecule's hydrophobicity, which is crucial for its transport and interaction with biological systems. The most common descriptor is the partition coefficient (log P), which measures the distribution of the compound between an organic and an aqueous phase.

Topological Descriptors: These are numerical values derived from the two-dimensional representation of the molecule, describing aspects like branching and connectivity.

Model Building and Validation:

Once the descriptors are calculated, a mathematical model is constructed to find a correlation between these descriptors and the observed activity. Multiple Linear Regression (MLR) is a common technique used for this purpose, aiming to create a linear equation that predicts activity based on a combination of descriptors. asianpubs.org

The general form of an MLR-based QSAR equation is:

Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where:

c₀, c₁, c₂, ..., cₙ are regression coefficients determined from the data.

D₁, D₂, ..., Dₙ are the molecular descriptors.

The predictive power and robustness of the developed QSAR model must be rigorously validated. This is typically done using a test set of compounds that were not used in the model's development. Statistical parameters such as the squared correlation coefficient (R²), cross-validated R² (q²), and the predictive R² for the test set are used to assess the model's quality.

Illustrative Data for a Hypothetical QSAR Study on Aminobenzoate Derivatives:

The following table illustrates the kind of data that would be generated and used in a QSAR study of a series of hypothetical aminobenzoate derivatives, including a compound structurally related to this compound.

| Compound | R1 | R2 | LogP | Molar Refractivity | Predicted Activity |

| 1 | H | -CH3 | 1.85 | 45.2 | 4.3 |

| 2 | Cl | -CH3 | 2.54 | 50.1 | 5.1 |

| 3 | H | -CH(CH3)2 | 2.68 | 54.5 | 5.8 |

| 4 | Cl | -C(CH3)3 | 3.37 | 59.4 | 6.5 |

| 5 | Br | -CH(CH3)2 | 2.95 | 57.3 | 6.2 |

This table is for illustrative purposes only and does not represent actual experimental data.

In this hypothetical example, increasing hydrophobicity (LogP) and molar refractivity appear to be positively correlated with the predicted activity. Such insights, derived from a validated QSAR model, can guide the synthesis of new derivatives with potentially enhanced properties. For instance, based on this hypothetical model, one might explore further substitutions that increase both hydrophobicity and steric bulk to optimize the desired activity.

Applications and Role in Synthetic Strategies

Tert-butyl 4-amino-2-chlorobenzoate as a Key Intermediate in Organic Synthesis

This compound is a cornerstone intermediate for constructing more complex molecular architectures. Its trifunctional nature—ester, amine, and chloro-substituent—provides chemists with a modular platform for sequential and regioselective reactions.

This compound is a valuable precursor in the synthesis of advanced pharmaceutical intermediates. The structural motif of 4-aminobenzoic acid is found in numerous biologically active molecules. nih.gov The chloro-substituent on the ring allows for the introduction of additional chemical diversity, which is critical in drug discovery for tuning a molecule's pharmacological profile. For instance, its fluorinated analog, tert-butyl 4-amino-2-fluorobenzoate, is widely used in pharmaceutical development to enhance properties like lipophilicity, which can improve a drug's absorption and bioavailability. chemimpex.com The tert-butyl ester itself is often used as a protecting group for the carboxylic acid functionality during synthesis, which can be removed in a later step. ijcpa.in

Derivatives of this scaffold are investigated for various therapeutic applications. For example, related aminobenzoate structures have been used to synthesize compounds with anti-inflammatory activity. The core structure's ability to interact with biological targets is well-documented; the amino group can form hydrogen bonds, the ester group can influence membrane permeability, and the chlorine atom can engage in halogen bonding, all of which contribute to the binding affinity of the final drug candidate.

Table 1: Role in Pharmaceutical Synthesis

| Feature | Role in Synthesis | Impact on Final Molecule |

| Tert-butyl Ester | Acts as a sterically hindered protecting group for the carboxylic acid. | Removed in later steps; not part of the final active molecule. |

| Amino Group | Serves as a nucleophile for amide bond formation or as a site for alkylation/arylation. | Forms key interactions (e.g., hydrogen bonds) with biological targets. |

| Chloro Substituent | Enables cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for adding complexity. | Influences electronic properties and can participate in halogen bonding. |

In the agrochemical sector, the development of new herbicides and pesticides relies on stable and effective chemical intermediates. The fluorinated analog of this compound is noted for its role in producing herbicides and pesticides, where its stability and biological activity are key advantages for crop protection. chemimpex.com The structural features that make it useful in pharmaceuticals, such as metabolic stability and tailored lipophilicity, are equally valuable in designing effective agrochemicals that can be absorbed by plants or pests without rapid degradation.

The application of this compound and its analogs extends into materials science. These compounds can serve as monomers or functional building blocks for the synthesis of specialized polymers. The aromatic core and reactive functional groups allow for its incorporation into polymer chains, potentially imbuing the resulting material with specific properties such as thermal stability, altered electronic characteristics, or the ability to coordinate with metals for creating functional metal-organic frameworks (MOFs).

Development of Novel Synthetic Routes Utilizing the Compound

The strategic placement of functional groups on the this compound ring makes it a valuable starting point for developing novel synthetic pathways. Chemists can exploit the differential reactivity of the amino and chloro groups to build complex molecules in a controlled, stepwise manner. For example, the amino group can be acylated or alkylated first, followed by a palladium-catalyzed cross-coupling reaction at the chloro-position to introduce a new carbon-carbon or carbon-nitrogen bond. This modular approach is central to modern synthetic strategy, allowing for the efficient construction of libraries of related compounds for screening purposes in drug discovery and materials science.

Supramolecular Chemistry and Cocrystallization with Related Molecules

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonds and π–π stacking. rsc.orgresearchgate.neteurekaselect.com Aminobenzoic acids are excellent candidates for these studies due to their ability to act as both hydrogen bond donors (the amino group) and acceptors (the carboxyl group). rsc.org

Research on related aminobenzoic acids demonstrates their capacity to form intricate supramolecular structures. For instance, 4-aminobenzoic acid (PABA) forms complexes with various cyclic molecules through proton transfer, creating salts held together by charge-assisted hydrogen bonds. rsc.org Water molecules often play a crucial role in stabilizing the resulting three-dimensional crystalline lattices. rsc.org Similarly, studies on the self-assembly of aromatic peptide amphiphiles highlight how single amino acid insertions can dramatically alter the pathway of supramolecular assembly, leading to different nanostructures. nih.gov Although specific studies on the cocrystallization of this compound are not widely documented, the principles derived from its parent acid, 4-amino-2-chlorobenzoic acid, and other aminobenzoates suggest a high potential for forming ordered cocrystals and coordination polymers. nih.gov

Coordination Chemistry and Ligand Development (e.g., organotin complexes derived from similar scaffolds)

The aminobenzoate scaffold is a well-established ligand in coordination chemistry, capable of binding to metal ions to form complexes with diverse structures and properties. libretexts.org Ligands are molecules that donate electron pairs to a central metal atom, acting as Lewis bases. libretexts.org Aminobenzoates can coordinate to metals through the nitrogen atom of the amino group and/or the oxygen atoms of the carboxylate group.

Studies on organotin compounds with aminobenzoic acid derivatives have shown that these ligands can lead to the formation of polymeric structures in the solid state, often with bridging carboxylate groups. nih.govorientjchem.org For example, trimethyltin (B158744) 4-aminobenzoate (B8803810) forms a polymer with a five-coordinate tin center. nih.gov In solution, these complexes can become monomeric. nih.gov The biological activity of such organotin complexes has been a subject of interest, with some showing significant cytotoxic activity. nih.govnih.gov

Furthermore, research into other metal complexes with aminobenzoate ligands reveals their versatile coordination properties. researchgate.net For instance, 4-aminobenzoic acid has been used to synthesize a one-dimensional copper(II) coordination polymer, which assembles into a three-dimensional network through hydrogen bonding and π–π interactions. nih.gov While direct examples using this compound as a ligand are less common in the literature, the extensive research on similar aminobenzoate scaffolds indicates its potential for developing new coordination complexes with unique structural and functional properties. jmchemsci.comnih.gov

Future Research Directions

Exploration of Asymmetric Synthesis Approaches

The development of chiral molecules is a cornerstone of modern pharmaceutical science. While tert-butyl 4-amino-2-chlorobenzoate is achiral, its derivatives often contain stereocenters, making the exploration of asymmetric synthesis a critical future direction. Research in this area will likely focus on catalytic asymmetric methods to produce enantiomerically pure derivatives, which is essential for developing selective therapeutic agents.

Key research avenues include:

Catalytic Asymmetric Aminohydroxylation : This method allows for the direct, stereoselective addition of an amino group and a hydroxyl group across a double bond. nih.gov Future work could involve designing reactions where derivatives of this compound are used to create complex amino alcohols, which are valuable precursors in medicinal chemistry. nih.gov

Phase-Transfer Catalysis : Chiral phase-transfer catalysts have proven effective in the asymmetric alkylation and arylation of α-amino acid derivatives. researchgate.netsemanticscholar.org This approach could be adapted for the enantioselective synthesis of α,α-disubstituted α-amino acids starting from scaffolds derived from this compound. researchgate.netmdpi.com

Chiral Ligand-Metal Complexes : The use of chiral ligands, such as those derived from Schiff bases complexed with metals like Ni(II), offers a powerful tool for the asymmetric synthesis of tailor-made amino acids. mdpi.com This strategy could be employed to control the stereochemistry of reactions involving the amino group of the benzoate (B1203000) derivative.

Organocatalysis : The use of small chiral organic molecules as catalysts has emerged as a powerful strategy in asymmetric synthesis. nih.gov Future studies could explore the use of chiral aldehydes or imidodiphosphorimidate (IDPi) catalysts to facilitate enantioselective transformations of substrates derived from this compound. semanticscholar.orgnih.gov

Table 1: Potential Asymmetric Synthesis Strategies

| Strategy | Description | Potential Application for this compound Derivatives |

| Catalytic Asymmetric Aminohydroxylation | Stereoselective vicinal addition of amino and hydroxyl groups to olefins, catalyzed by osmium complexes with chiral ligands. nih.gov | Synthesis of chiral amino alcohol building blocks for pharmaceuticals. |

| Chiral Phase-Transfer Catalysis | Use of chiral catalysts to control stereochemistry in reactions between different phases (e.g., organic and aqueous). researchgate.net | Enantioselective synthesis of non-proteinogenic α,α-disubstituted amino acids. semanticscholar.org |

| Chiral Ni(II) Complex Catalysis | Application of chiral Ni(II) complexes of Schiff bases for the asymmetric synthesis of specialized amino acids. mdpi.com | Stereocontrolled alkylation and arylation at positions adjacent to the amino group. |

| Imidodiphosphorimidate (IDPi) Organocatalysis | A highly acidic Brønsted acid catalyst that can promote enantioselective Mukaiyama Mannich-type reactions. nih.gov | Catalytic asymmetric synthesis of unprotected β2-amino acids. nih.gov |

Investigation of Green Chemistry Methodologies for Production

The chemical industry is increasingly focusing on sustainable practices to minimize environmental impact. Future research into the production of this compound and its derivatives will prioritize green chemistry principles. rsc.org This involves developing more efficient, less hazardous, and waste-minimizing synthetic routes. rsc.org

Promising areas for investigation are:

Catalytic Routes from Renewable Resources : A major goal is to move away from petroleum-based starting materials. Research could explore pathways to synthesize aromatic amines from biomass-derived precursors using catalytic methods like hydrogen borrowing. rsc.org

Solvent-Free and Aqueous Reactions : Reducing or eliminating the use of volatile organic solvents is a key principle of green chemistry. Methodologies such as performing reactions under solvent-free conditions or in water could significantly improve the environmental profile of the synthesis. rsc.org

Continuous Flow Synthesis : Continuous flow reactors offer numerous advantages over traditional batch processing, including improved safety, efficiency, and scalability. mdpi.com Developing a continuous flow process for the synthesis of this compound could lead to a more sustainable and cost-effective industrial production method. mdpi.com

Photoenzymatic Catalysis : Combining the selectivity of enzymes with the energy of visible light offers a novel approach to green synthesis. acs.org "Ene"-reductases, for example, can be activated by light to catalyze coupling reactions, potentially reducing the need for traditional, energy-intensive methods. acs.org

Expanding Derivatization to Novel Chemical Scaffolds

This compound is a versatile building block, and its true potential lies in its derivatization to create novel and complex chemical scaffolds. nbinno.com As a substituted p-aminobenzoic acid (PABA) analog, it serves as a starting point for molecules with a wide range of potential biological activities. nih.govresearchgate.net

Future derivatization efforts are likely to focus on:

Synthesis of Heterocyclic Compounds : The amino and carboxyl groups on the benzoate ring are ideal handles for constructing various heterocyclic systems, such as quinolones, benzothiazoles, and triazines. mdpi.comresearchgate.netorganic-chemistry.orgnih.gov These scaffolds are prevalent in many therapeutic agents.

Molecular Hybridization : This approach involves combining the structural features of this compound with other pharmacophores to create hybrid molecules. mdpi.com For instance, forming Schiff bases by reacting the amino group with various aldehydes can yield compounds with potential antimicrobial or cytotoxic properties. mdpi.com

Late-Stage Functionalization : This strategy involves introducing chemical modifications at a late stage in a synthetic sequence. For this compound derivatives, this could mean selectively functionalizing C-H bonds to rapidly generate a library of analogs for biological screening. acs.org

Development of Bioactive Agents : PABA derivatives have shown a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govresearchgate.netmdpi.com A key research direction will be the systematic derivatization of this compound to explore and optimize these potential therapeutic applications. researchgate.netnih.gov

Table 2: Examples of Derivatization Strategies

| Derivatization Approach | Target Scaffold/Molecule Type | Potential Application |

| Cyclization Reactions | Quinolones, Benzothiazoles organic-chemistry.orgnih.gov | Development of antibacterial and anticancer agents. |

| Schiff Base Formation | Imines formed with aromatic aldehydes. mdpi.com | Creation of compounds with antimicrobial and antifungal properties. mdpi.com |

| Amide Coupling | N-substituted benzamides. google.com | Synthesis of cholinesterase inhibitors for neurodegenerative diseases. nih.gov |

| Nucleophilic Aromatic Substitution | Bi-aryl or heteroaryl-aryl ethers. rsc.org | Construction of complex scaffolds for medicinal chemistry. |

Advanced Computational Studies for Reaction Prediction and Design

Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, in silico methods can accelerate the discovery of new reactions and the design of novel derivatives.

Future computational research should include:

In Silico Reaction Screening : Computational tools can simulate reactions between various molecules to predict novel transformations. drugtargetreview.com This high-throughput screening can identify promising new reactions for derivatizing this compound, saving significant time and resources in the lab. drugtargetreview.com

Machine Learning for Regioselectivity Prediction : Machine learning models can be trained to predict the most likely site of reaction for electrophilic aromatic substitutions and other transformations. acs.org Such predictive tools would be invaluable for designing synthetic routes to complex derivatives with high precision. acs.org

Density Functional Theory (DFT) Calculations : DFT can be used to study reaction mechanisms, predict the stability of intermediates and transition states, and understand the electronic properties of molecules. rsc.orgmdpi.com This insight is crucial for optimizing reaction conditions and explaining observed reactivity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling : By correlating the structural features of a series of derivatives with their biological activity, QSAR models can guide the design of new compounds with enhanced potency. nih.gov This approach can be used to rationally design novel therapeutic agents based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 4-amino-2-chlorobenzoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl groups are often introduced via carbamate protection using Boc anhydride. Optimization involves statistical experimental design (e.g., varying temperature, catalyst loading, or solvent polarity) to maximize yield and purity. Reaction progress is monitored using TLC or HPLC .

Q. How can structural characterization of this compound be performed to confirm its identity?

- Methodological Answer : Use a combination of techniques:

- NMR : and NMR identify aromatic protons, tert-butyl groups, and amine functionality.

- IR : Confirm C=O (ester), N-H (amine), and C-Cl stretches.

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

Cross-reference data with NIST Chemistry WebBook or crystallographic databases .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials. Recrystallization from ethanol/water improves purity. For sensitive intermediates, use inert atmosphere handling to prevent tert-butyl group degradation .

Q. How do solubility and stability properties of this compound influence experimental workflows?

- Methodological Answer : The compound is typically soluble in organic solvents (DCM, THF) but insoluble in water. Stability tests under varying pH and temperature conditions (e.g., accelerated degradation studies via HPLC) guide storage recommendations (e.g., -20°C in anhydrous environments) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing chlorine and amine groups influence aromatic electrophilic substitution. Kinetic studies (e.g., monitoring intermediates via stopped-flow UV-Vis) and isotopic labeling (e.g., -amine) reveal rate-determining steps. Computational modeling (DFT) predicts transition states and regioselectivity .

Q. How can computational chemistry (e.g., DFT) predict the conformational stability of this compound derivatives?

- Methodological Answer : DFT calculations with explicit solvent models (e.g., water or DMSO) assess the energy difference between axial and equatorial tert-butyl conformers. Low-temperature NMR experiments validate dynamic interconversion barriers, as demonstrated in triazinane analogs .

Q. What advanced analytical techniques resolve challenges in quantifying this compound in complex matrices?

- Methodological Answer : Use LC-MS/MS with isotope-labeled internal standards for high sensitivity. X-ray crystallography provides definitive structural confirmation, as shown in tert-butyl benzoate derivatives . For degradation products, hyphenated techniques like GC-MS identify volatile byproducts .

Q. How can this compound be functionalized for applications in drug discovery or agrochemical development?

- Methodological Answer : Modify the amine group via reductive amination or cross-coupling (e.g., Suzuki-Miyaura) to introduce pharmacophores. Evaluate bioactivity through in vitro assays (e.g., enzyme inhibition) or in silico docking. Structural analogs with trifluoromethyl or pyridyl groups show promise in medicinal chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.